TRPV1 antagonist 3
CAS No.:
Cat. No.: VC16649076
Molecular Formula: C23H25N3OS
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3OS |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | (2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1 |
| Standard InChI Key | CZISSZWUQQBGMU-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4 |
Introduction
TRPV1 Receptor Biology and Antagonist Mechanisms
TRPV1 is a non-selective cation channel activated by capsaicin, heat, and acidic conditions, playing a central role in pain signaling . Antagonists of TRPV1 inhibit channel activation, thereby reducing pain perception. SB366791, a selective TRPV1 antagonist, has been extensively used in preclinical studies due to its high potency (IC₅₀ = 0.2 nM) and specificity . Unlike earlier antagonists like capsazepine, SB366791 avoids off-target effects on other receptors, making it a valuable tool for elucidating TRPV1's role in nociception .
Structural and Pharmacodynamic Profiles of TRPV1 Antagonists
SB366791: A Benchmark Antagonist
SB366791 demonstrates robust inhibition of TRPV1 activation by capsaicin, piperine, and natural capsaicinoids. In PC-3 cell assays, preincubation with SB366791 (10⁻⁵ M) reduced capsaicin-induced calcium influx by 74.66 ± 2.93%, piperine by 100%, and capsaicinoids by 91.71 ± 2.76% . Its desensitization-resistant profile and lack of hyperthermia side effects in vivo underscore its therapeutic potential .
Oxazole-Based Antagonists: The (R)-27 Compound
The 2-arylaminooxazole derivative (R)-27 emerged as a potent TRPV1 antagonist with an oral bioavailability advantage. Structural modifications, including 4,5-disubstitution on the oxazole ring, improved pharmacokinetics while maintaining in vitro potency (Kᵢ = 0.3 nM) . In rodent models, (R)-27 exhibited significant analgesic efficacy without inducing hyperthermia, a common limitation of earlier antagonists .
Flavonoid Derivative CX-3: Dual Analgesic and Hypoglycemic Effects
CX-3, a first-in-class flavonoid TRPV1 antagonist, combines potent antagonism (IC₅₀ = 8.4 nM for capsaicin-induced activation) with glucose-lowering effects . In formalin-induced inflammatory pain models, CX-3 outperformed BCTC, a classical antagonist, by reducing pain responses by 62% at 10 mg/kg . Its selectivity over other ion channels (e.g., TRPA1, TRPM8) and absence of hyperthermia risk highlight its suitability for diabetes-related neuropathic pain .
Comparative Analysis of TRPV1 Antagonist Efficacy
| Compound | IC₅₀ (Capsaicin) | Selectivity Profile | Key Advantages |
|---|---|---|---|
| SB366791 | 0.2 nM | High for TRPV1 | No hyperthermia, robust in vivo efficacy |
| (R)-27 | 0.3 nM | Moderate | Oral bioavailability, preclinical pain models |
| CX-3 | 8.4 nM | High for TRPV1 | Dual analgesic-hypoglycemic activity |
Molecular Modeling and Structure-Activity Relationships
The 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide series revealed critical interactions with TRPV1's hydrophobic pockets. For example, compound 1 (Kᵢ = 0.3 nM) achieved optimal binding via hydrogen bonds with Tyr511 and hydrophobic interactions with 6-trifluoromethyl and 2-benzyloxy groups . Lipophilicity of the 2-oxy substituents was a key determinant, with 4–5 carbon chains maximizing antagonism .
Clinical Implications and Future Directions
TRPV1 antagonists face challenges related to on-target hyperthermia, but compounds like CX-3 and SB366791 mitigate this risk through improved selectivity . Future research should prioritize dual-function antagonists that address comorbidities like hyperglycemia in diabetic neuropathy. Structural refinements, such as those seen in the oxazole and flavonoid series, provide a blueprint for next-generation analgesics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume